

Application Note: Quantitative Mass Spectrometry Analysis of Modified Histone H3 (1-34) Peptides

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Compound of Interest

Compound Name: Histone H3 (1-34)

Cat. No.: B1151280

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Audience: Researchers, scientists, and drug development professionals in the fields of epigenetics, chromatin biology, and oncology.

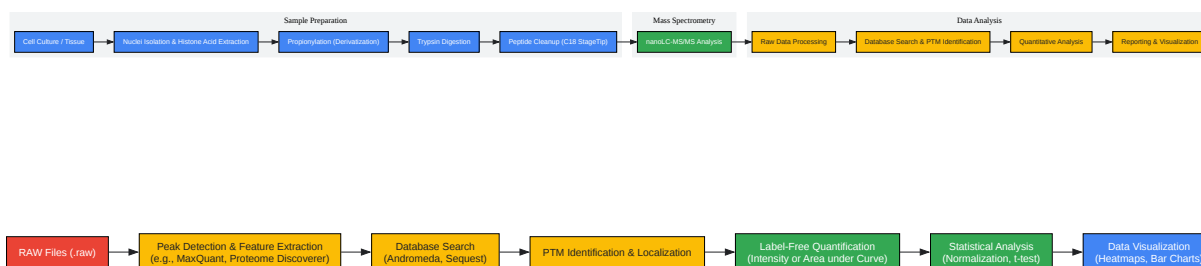
Introduction

Post-translational modifications (PTMs) of histones create a complex signaling network, often referred to as the "histone code," that is crucial for regulating chromatin structure and gene expression.[1][2] The N-terminal tail of histone H3 is a hotbed for numerous PTMs, including acetylation, methylation, and phosphorylation, which are dynamically regulated by specific enzymes.[3] Dysregulation of these modifications is implicated in various diseases, including cancer, making the enzymes that write, read, and erase these marks prime targets for therapeutic development.

Mass spectrometry (MS) has emerged as an indispensable tool for the unbiased and quantitative analysis of histone PTMs, overcoming the limitations of antibody-based methods which can suffer from cross-reactivity and epitope occlusion.[2][4] This application note provides a detailed protocol for the "bottom-up" MS-based analysis of the **histone H3 (1-34)** tail, a region rich in critical PTMs. The workflow covers histone extraction, chemical derivatization, enzymatic digestion, LC-MS/MS analysis, and data interpretation, enabling researchers to accurately profile and quantify changes in H3 PTMs in response to biological stimuli or drug treatment.

Experimental and Data Analysis Workflow

The overall workflow for histone PTM analysis involves several key stages, from sample preparation to data analysis. The process is designed to efficiently extract histones, prepare them for mass spectrometric analysis by generating specific peptides, and finally, identify and quantify the modifications present.



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References

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- 3. chemsysbio.stanford.edu [chemsysbio.stanford.edu]
- 4. Retrieving Quantitative Information of Histone PTMs by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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